molecular formula C7H14N2O2 B1501082 Amino[(3R)-piperidin-3-yl]acetic acid CAS No. 747362-37-4

Amino[(3R)-piperidin-3-yl]acetic acid

Número de catálogo: B1501082
Número CAS: 747362-37-4
Peso molecular: 158.2 g/mol
Clave InChI: FHCFEIKJIYXGFM-PHDIDXHHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Amino[(3R)-piperidin-3-yl]acetic acid (CAS 747362-37-4) is a chiral small molecule featuring a piperidine ring core, a primary amino group, and an acetic acid functional group, resulting in a molecular formula of C7H14N2O2 and a molecular weight of 158.20 g/mol . This specific (R)-enantiomer is of significant interest in pharmaceutical research and development as a sophisticated building block for the synthesis of more complex molecules. Piperidine scaffolds are prevalent in medicinal chemistry, and the introduction of a defined stereocenter, as in this (R)-configured compound, is crucial for studying structure-activity relationships and for the design of potential enzyme inhibitors . For instance, analogous piperidine-3-yl structures have been utilized in the design of inhibitors for bacterial cysteine proteases like IdeS and have served as key intermediates in the synthesis of active pharmaceutical ingredients . The molecule presents researchers with multiple sites for chemical modification—the amino group, the carboxylic acid, and the secondary amine within the piperidine ring—making it a versatile precursor for constructing peptide mimetics, coordinating metal complexes, or creating targeted chemical libraries. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Propiedades

Número CAS

747362-37-4

Fórmula molecular

C7H14N2O2

Peso molecular

158.2 g/mol

Nombre IUPAC

(2R)-2-amino-2-[(3R)-piperidin-3-yl]acetic acid

InChI

InChI=1S/C7H14N2O2/c8-6(7(10)11)5-2-1-3-9-4-5/h5-6,9H,1-4,8H2,(H,10,11)/t5-,6-/m1/s1

Clave InChI

FHCFEIKJIYXGFM-PHDIDXHHSA-N

SMILES

C1CC(CNC1)C(C(=O)O)N

SMILES isomérico

C1C[C@H](CNC1)[C@H](C(=O)O)N

SMILES canónico

C1CC(CNC1)C(C(=O)O)N

Origen del producto

United States

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Compound Name Molecular Formula Key Substituents Molecular Weight Key Properties
Amino[(3R)-piperidin-3-yl]acetic acid C₇H₁₂N₂O₂ Amino group at 3R-piperidine 156.18 Chiral center critical for receptor binding; moderate solubility in polar solvents
2-(Piperidin-3-yl)acetic acid hydrochloride C₈H₁₆ClNO₂ Hydrochloride salt 193.68 Enhanced crystallinity; increased solubility in aqueous media
[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid C₁₄H₁₅ClN₂O₃ Chlorobenzoxazolyl group 298.74 Aromaticity enhances π-π stacking; chlorine improves metabolic stability
[((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]acetic acid C₁₂H₂₀N₂O₃ Acetyl and cyclopropyl groups 242.11 Increased lipophilicity; potential for CNS penetration
[1-(Phenylsulfonyl)piperidin-3-yl]acetic acid C₁₃H₁₇NO₄S Phenylsulfonyl group 295.34 Electron-withdrawing group enhances acidity; improved enzymatic resistance

Stereochemical Considerations

The 3R configuration in Amino[(3R)-piperidin-3-yl]acetic acid is crucial for binding to chiral targets, such as the SARS-CoV-2 NSP3 macrodomain, where stereoisomers show divergent inhibitory potencies . In contrast, racemic mixtures of related compounds (e.g., rac-2-[(1R,2R,4S)-2-aminobicyclo[2.2.1]heptan-1-yl]acetic acid hydrochloride) exhibit reduced efficacy .

Métodos De Preparación

Esterification of (R)-2,5-Diaminopentanoic Acid Hydrochloride

  • Reactants: (R)-2,5-diaminopentanoic acid hydrochloride, acetyl chloride, methanol
  • Procedure:
    • Mix 1 equivalent of (R)-2,5-diaminopentanoic acid hydrochloride with 1.5–2.5 equivalents of acetyl chloride in methanol at 0–15 °C.
    • Heat the reaction mixture between 45–65 °C for completion.
  • Outcome: Formation of (R)-methyl 2,5-diaminopentanoate dihydrochloride.

Cyclization to (R)-3-Aminopiperidin-2-one Hydrochloride

  • Reactants: (R)-methyl 2,5-diaminopentanoate dihydrochloride, sodium methoxide in methanol
  • Procedure:
    • Add 1.5–3 equivalents of sodium methoxide to the ester at -10 to 0 °C.
    • Subsequently treat with 1.0–1.5 equivalents of hydrochloric acid in methanol at 0–20 °C.
    • Isolate the (R)-3-aminopiperidin-2-one hydrochloride by filtration.
  • Outcome: Formation of the piperidinone ring system, key intermediate for reduction.

Reduction to (R)-3-Aminopiperidine Dihydrochloride

  • Reactants: (R)-3-aminopiperidin-2-one hydrochloride, lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF)
  • Procedure:
    • Add 1.0–2.5 equivalents of LiAlH4 in THF to the piperidinone hydrochloride at 10–45 °C.
    • Heat the mixture between 45–70 °C for reduction.
    • Filter the mixture to isolate (R)-3-aminopiperidine dihydrochloride.
  • Outcome: Stereospecific reduction of the lactam to the aminopiperidine.

Conversion to Amino[(3R)-piperidin-3-yl]acetic Acid

  • The (R)-3-aminopiperidine dihydrochloride can be further functionalized to introduce the acetic acid moiety, typically via alkylation or coupling reactions with suitable acetic acid derivatives under controlled conditions to maintain stereochemistry.

Summary Table of Key Preparation Steps

Step Reactants & Conditions Temperature Range (°C) Key Reagents Product Notes
1 (R)-2,5-diaminopentanoic acid hydrochloride + acetyl chloride in MeOH 0 to 15 (mixing), 45 to 65 (heating) Acetyl chloride, methanol (R)-methyl 2,5-diaminopentanoate dihydrochloride Esterification step
2 Sodium methoxide in MeOH + ester from step 1 -10 to 0 (base addition), 0 to 20 (acid addition) Sodium methoxide, HCl, methanol (R)-3-aminopiperidin-2-one hydrochloride Cyclization and isolation by filtration
3 LiAlH4 in THF + piperidinone hydrochloride from step 2 10 to 45 (addition), 45 to 70 (heating) Lithium aluminum hydride, THF (R)-3-aminopiperidine dihydrochloride Reduction of lactam to aminopiperidine
4 Functionalization to introduce acetic acid moiety Variable Acetic acid derivatives Amino[(3R)-piperidin-3-yl]acetic acid Final target compound

Research Findings and Notes

  • The use of lithium aluminum hydride is critical for the selective reduction of the lactam ring without racemization, preserving the (3R)-configuration.
  • Temperature control during esterification and cyclization steps is essential to maximize yield and purity, with low temperatures favoring controlled reaction rates and minimizing side reactions.
  • Isolation of intermediates by filtration rather than distillation helps maintain stereochemical integrity and simplifies purification.
  • Alternative methods involving nucleophilic substitution on chiral triflate esters have been explored for related compounds but are less common for this specific target.

Q & A

Q. What are the key synthetic pathways for Amino[(3R)-piperidin-3-yl]acetic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include:

  • Functionalization of the piperidine ring : Protecting group strategies (e.g., tert-butoxycarbonyl, acetyl) are employed to ensure regioselectivity during substitution reactions .
  • Introduction of the acetic acid moiety : This is achieved via nucleophilic substitution or coupling reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
  • Purification : Column chromatography or recrystallization is used to isolate the final product, with purity validated by HPLC (>95%) and structural confirmation via 1^1H/13^13C NMR . Optimization focuses on solvent choice (e.g., ethanol vs. dichloromethane), temperature (reflux vs. room temperature), and reaction time to maximize yield and enantiomeric purity .

Q. How is the stereochemical configuration of Amino[(3R)-piperidin-3-yl]acetic acid confirmed?

Chiral resolution techniques, such as chiral HPLC or polarimetry, are critical. Absolute configuration is determined via X-ray crystallography or comparison with known stereoisomers using 1^1H NMR coupling constants and NOE experiments . Computational methods (e.g., density functional theory) may also predict preferred conformations .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

  • Enzyme inhibition studies : Testing against proteases or kinases using fluorogenic substrates and IC50_{50} determination .
  • Receptor binding assays : Radioligand displacement experiments (e.g., 3^3H-labeled antagonists) to assess affinity for GPCRs or ion channels .
  • Cell viability assays : MTT or resazurin-based protocols to screen for cytotoxicity in cancer or normal cell lines .

Advanced Research Questions

Q. How can researchers address low yields during the final coupling step of the synthesis?

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Microwave-assisted synthesis : Enhances reaction efficiency by reducing time and energy .
  • Catalytic systems : Palladium or copper catalysts improve coupling efficiency in Suzuki or Buchwald-Hartwig reactions .
  • Protecting group adjustments : Swapping tert-butoxycarbonyl (Boc) for acetyl groups may reduce steric bulk, improving reactivity .

Q. What experimental approaches resolve contradictions in reported enantiomer activity data?

Discrepancies may arise from impurities or assay variability. Solutions include:

  • Chiral purity validation : Use chiral stationary phase chromatography to ensure >99% enantiomeric excess .
  • Orthogonal assays : Compare results across multiple platforms (e.g., surface plasmon resonance vs. functional cAMP assays) .
  • Crystallographic studies : Co-crystallize the compound with target proteins (e.g., enzymes) to visualize binding modes .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock, Glide) and molecular dynamics simulations (AMBER, GROMACS) model binding affinities and stability. Key parameters:

  • Docking scores : Prioritize poses with hydrogen bonds to catalytic residues (e.g., Asp189 in trypsin-like proteases) .
  • Binding free energy calculations : MM-PBSA/GBSA methods quantify contributions from hydrophobic and electrostatic interactions .
  • Pharmacophore modeling : Identify critical functional groups (e.g., acetic acid moiety for metal coordination) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.